Lenalidomide
Lenalidomide
Lenalidomide is a thalidomide analog with potential antineoplastic activity. Lenalidomide inhibits TNF-alpha production, stimulates T cells, reduces serum levels of the cytokines vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and inhibits angiogenesis. This agent also promotes G1 cell cycle arrest and apoptosis of malignant cells.
Thalidomide and its analogue lenalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. Both agents are associated with a low rate of serum aminotransferase elevations during therapy and both have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
Lenalidomide is a dicarboximide that consists of 1-oxoisoindoline bearing an amino substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. Inhibits the secretion of TNF-alpha. It has a role as an angiogenesis inhibitor, an antineoplastic agent and an immunomodulator. It is a member of isoindoles, a dicarboximide, a member of piperidones and an aromatic amine.
Thalidomide and its analogue lenalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. Both agents are associated with a low rate of serum aminotransferase elevations during therapy and both have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
Lenalidomide is a dicarboximide that consists of 1-oxoisoindoline bearing an amino substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. Inhibits the secretion of TNF-alpha. It has a role as an angiogenesis inhibitor, an antineoplastic agent and an immunomodulator. It is a member of isoindoles, a dicarboximide, a member of piperidones and an aromatic amine.
Brand Name:
Vulcanchem
CAS No.:
191732-72-6
VCID:
VC0548283
InChI:
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)
SMILES:
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Molecular Formula:
C13H13N3O3
Molecular Weight:
259.26 g/mol
Lenalidomide
CAS No.: 191732-72-6
Inhibitors
VCID: VC0548283
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 191732-72-6 |
---|---|
Product Name | Lenalidomide |
Molecular Formula | C13H13N3O3 |
Molecular Weight | 259.26 g/mol |
IUPAC Name | 3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Standard InChI | InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18) |
Standard InChIKey | GOTYRUGSSMKFNF-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N |
Appearance | White solid powder |
Colorform | Off-white to pale-yellow solid powde |
Physical Description | Solid |
Description | Lenalidomide is a thalidomide analog with potential antineoplastic activity. Lenalidomide inhibits TNF-alpha production, stimulates T cells, reduces serum levels of the cytokines vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and inhibits angiogenesis. This agent also promotes G1 cell cycle arrest and apoptosis of malignant cells. Thalidomide and its analogue lenalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. Both agents are associated with a low rate of serum aminotransferase elevations during therapy and both have been implicated in causing rare instances of clinically apparent liver injury which can be severe. Lenalidomide is a dicarboximide that consists of 1-oxoisoindoline bearing an amino substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. Inhibits the secretion of TNF-alpha. It has a role as an angiogenesis inhibitor, an antineoplastic agent and an immunomodulator. It is a member of isoindoles, a dicarboximide, a member of piperidones and an aromatic amine. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL. In water, 5.169X10+5 mg/L at 25 °C (est) Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL 2.33e+00 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-1-oxo-2H- isoindol-2-yl)- 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione CC 5013 CC-5013 CC5013 IMiD3 cpd lenalidomide Revimid Revlimid |
Vapor Pressure | 1.78X10-13 mm Hg at 25 °C (est) |
Reference | 1: Nojkov B, Signori C, Konda A, Fontana RJ. Lenalidomide-associated hepatotoxicity--a case report and literature review. Anticancer Res. 2012 Sep;32(9):4117-9. Review. PubMed PMID: 22993370. 2: Kimby E. Biological therapy doublets: pairing rituximab with interferon, lenalidomide, and other biological agents in patients with follicular lymphoma. Curr Hematol Malig Rep. 2012 Sep;7(3):221-7. doi: 10.1007/s11899-012-0133-2. Review. PubMed PMID: 22895878. 3: Bringhen S, Gay F, Pautasso C, Cerrato C, Boccadoro M, Palumbo A. Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma. Expert Opin Drug Metab Toxicol. 2012 Sep;8(9):1209-22. doi: 10.1517/17425255.2012.712685. Epub 2012 Aug 3. Review. PubMed PMID: 22862790. 4: Brower V. Lenalidomide maintenance for multiple myeloma. Lancet Oncol. 2012 Jun;13(6):e238. Review. PubMed PMID: 22833889. 5: Dawar R, Hernandez-Ilizaliturri F. The emerging role of lenalidomide in the management of mantle cell lymphoma (MCL). Best Pract Res Clin Haematol. 2012 Jun;25(2):185-90. doi: 10.1016/j.beha.2012.04.005. Epub 2012 May 18. Review. PubMed PMID: 22687454. 6: Dimopoulos MA, Terpos E, Goldschmidt H, Alegre A, Mark T, Niesvizky R. Treatment with lenalidomide and dexamethasone in patients with multiple myeloma and renal impairment. Cancer Treat Rev. 2012 Dec;38(8):1012-9. doi: 10.1016/j.ctrv.2012.02.009. Epub 2012 May 18. Review. PubMed PMID: 22609463. 7: Segler A, Tsimberidou AM. Lenalidomide in solid tumors. Cancer Chemother Pharmacol. 2012 Jun;69(6):1393-406. doi: 10.1007/s00280-012-1874-2. Epub 2012 May 15. Review. PubMed PMID: 22584909. 8: Kunimasa K, Ueda T, Arita M, Maeda T, Hotta M, Ishida T. Drug-induced interstitial pneumonitis due to low-dose lenalidomide. Intern Med. 2012;51(9):1081-5. Epub 2012 Apr 29. Review. PubMed PMID: 22576392. 9: Komrokji RS, List AF. Lenalidomide for treatment of myelodysplastic syndromes. Curr Pharm Des. 2012;18(22):3198-203. Review. PubMed PMID: 22571699. 10: Barosi G, Merlini G, Billio A, Boccadoro M, Corradini P, Marchetti M, Massaia M, Tosi P, Palumbo A, Cavo M, Tura S. SIE, SIES, GITMO evidence-based guidelines on novel agents (thalidomide, bortezomib, and lenalidomide) in the treatment of multiple myeloma. Ann Hematol. 2012 Jun;91(6):875-88. doi: 10.1007/s00277-012-1445-y. Epub 2012 Apr 4. Review. PubMed PMID: 22476884. |
PubChem Compound | 216326 |
Last Modified | Nov 11 2021 |
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